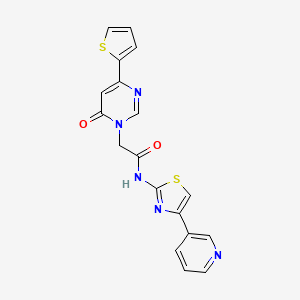
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H13N5O2S2 and its molecular weight is 395.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Its structural complexity, featuring multiple heterocycles, suggests diverse biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C18H13N5O2S2, with a molecular weight of approximately 395.46 g/mol. The presence of thiophene, pyrimidine, and thiazole moieties contributes to its pharmacological properties. The synthesis typically involves multi-step organic reactions and purification techniques such as chromatography .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives in the thiazole series have shown efficacy against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs) .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | M. tuberculosis | 0.70 |
| Compound B | E. coli | 1.35 |
| Compound C | Klebsiella sp. | 2.18 |
This suggests potential for further development as anti-tubercular agents, emphasizing the significance of structural features in determining activity.
Anticancer Activity
The compound's structure also positions it as a candidate for anticancer research. Studies have shown that similar thiazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cellular pathways related to survival and proliferation .
While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease processes. The incorporation of multiple heterocycles may enhance binding affinity and specificity towards these targets .
Case Study 1: Antitubercular Efficacy
In a recent study, several derivatives were synthesized and tested against M. tuberculosis H37Ra. Among these, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating significant antitubercular activity while maintaining low cytotoxicity towards human cells . This highlights the potential therapeutic index of these compounds.
Case Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of thiazole derivatives on human embryonic kidney (HEK293) cells. The results indicated that most active compounds were non-toxic at therapeutic concentrations, supporting their safety profile for further clinical development .
Eigenschaften
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S2/c24-16(22-18-21-14(10-27-18)12-3-1-5-19-8-12)9-23-11-20-13(7-17(23)25)15-4-2-6-26-15/h1-8,10-11H,9H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWDHRPOMKDYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














